

# **Application Notes and Protocols for Assessing**

**ODM-204 Impact on Testosterone Levels** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B1150134 | Get Quote |

#### Introduction

**ODM-204** is an investigational, nonsteroidal, orally available small molecule designed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic rationale is based on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of the androgen receptor (AR).[3] **ODM-204** potently inhibits the cytochrome P450 enzyme CYP17A1, which is essential for the synthesis of testosterone and its potent derivative, dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor, preventing its activation by any residual androgens.[3]

This dual approach aims to provide a more comprehensive suppression of the androgen signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early clinical studies have demonstrated that **ODM-204** can effectively reduce serum testosterone levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic properties observed in clinical trials.[4][5]

These application notes provide a summary of the quantitative data on **ODM-204**'s effect on testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis inhibitors.

#### **Mechanism of Action**

**ODM-204**'s primary impact on testosterone stems from its inhibition of CYP17A1. This enzyme possesses both  $17\alpha$ -hydroxylase and 17,20-lyase activities, which are critical steps in



Check Availability & Pricing

converting cholesterol-derived precursors into androgens in both the testes and adrenal glands.[3] By blocking this enzyme, **ODM-204** effectively halts the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone. [6] This leads to a significant reduction in circulating testosterone levels.





Click to download full resolution via product page

Caption: Simplified androgen synthesis pathway highlighting CYP17A1 inhibition by ODM-204.



In addition to suppressing testosterone production, **ODM-204** acts as a direct antagonist to the androgen receptor, providing a secondary blockade against androgen-driven signaling.



Click to download full resolution via product page

Caption: Dual mechanism of ODM-204 targeting synthesis and receptor signaling.

### **Quantitative Data Summary**

Data from preclinical and clinical studies demonstrate **ODM-204**'s ability to suppress serum testosterone.

#### **Preclinical In Vivo Data**

Preclinical assessments in animal models confirmed the potent androgen-lowering effects of **ODM-204**.



| Animal Model       | Dosing                               | Key Findings on<br>Testosterone<br>Levels                                                                     | Reference |
|--------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Cynomolgus Monkeys | Single oral dose (10-<br>30 mg/kg)   | Dose-dependently inhibited testicular and adrenal steroid production; markedly suppressed serum testosterone. | [1][2][6] |
| Male Rats          | Co-administered with<br>LHRH agonist | Significantly and dose-dependently potentiated the suppression of circulating testosterone.                   | [1][2]    |
| Male Rats          | Used with LHRH<br>agonists           | Showed the capacity to suppress testosterone to undetectable levels.                                          | [1]       |

# Clinical Data (Phase I)

A first-in-human, Phase I dose-escalation study (NCT02344017) in patients with metastatic CRPC provided clinical data on testosterone suppression.[6][7]



| Dose Cohort (Twice<br>Daily) | Observation Time<br>Point | Percent Decrease<br>in Serum<br>Testosterone from<br>Baseline    | Reference |
|------------------------------|---------------------------|------------------------------------------------------------------|-----------|
| 50 mg                        | Day 8                     | >50% decrease<br>observed; >75%<br>decrease in some<br>patients. | [7]       |
| 100 mg                       | Day 8                     | >50% decrease<br>observed in all studied<br>doses.               | [7]       |
| 200 mg                       | Day 8                     | >50% decrease<br>observed in all studied<br>doses.               | [7]       |
| 300 mg                       | Day 8                     | >50% decrease<br>observed; >75%<br>decrease in some<br>patients. | [7]       |
| 500 mg                       | Day 8                     | >50% decrease<br>observed; >75%<br>decrease in some<br>patients. | [7]       |

Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In most patients, testosterone levels began to rise back toward baseline after day 8, a finding potentially linked to the compound's unfavorable pharmacokinetic profile.[1][7]

## **Experimental Protocols**

The following protocols provide generalized methodologies for assessing the impact of a CYP17A1 inhibitor like **ODM-204** on testosterone levels.

### **Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay**





This protocol outlines a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against CYP17A1 using human cell lines.

Objective: To quantify the potency of a test compound in inhibiting CYP17A1-mediated androgen synthesis.

#### Materials:

- Human adrenocortical carcinoma cell line (e.g., NCI-H295R).
- Cell culture medium and supplements.
- Test compound (e.g., **ODM-204**) dissolved in a suitable solvent (e.g., DMSO).
- Reference inhibitor (e.g., Abiraterone).
- Forskolin or other stimulant to induce steroidogenesis.
- Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone quantification.

#### Procedure:

- Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO<sub>2</sub>) to 80-90% confluency.
- Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.
- Treatment:
  - Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to initiate steroid synthesis.
  - $\circ$  Add the test compound across a range of concentrations (e.g., 0.1 nM to 10  $\mu$ M). Include vehicle-only (negative) and reference inhibitor (positive) controls.
- Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).



- Sample Collection: Collect the cell culture supernatant.
- Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant steroids in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
  - Normalize the data to the vehicle control.
  - Plot the percentage of inhibition against the log concentration of the test compound.
  - Calculate the IC<sub>50</sub> value using a non-linear regression model (four-parameter logistic curve). For ODM-204, the reported IC<sub>50</sub> for CYP17A1 is 22 nM.[6][8]

# Protocol 2: In Vivo Assessment of Testosterone Suppression in Rodents

This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on circulating testosterone in a male rodent model.





Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo assessment of testosterone suppression.



Objective: To measure the change in serum testosterone levels in response to oral administration of a test compound.

#### Materials:

- Sexually mature male rats (e.g., Sprague-Dawley) or mice.
- Test compound formulated in an appropriate vehicle for oral gavage.
- · Vehicle control.
- Blood collection supplies (e.g., capillary tubes, serum separator tubes).
- Centrifuge.
- LC-MS/MS system.

#### Procedure:

- Acclimatization: Acclimatize animals for at least one week before the study begins.
- Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low dose, high dose).
- Baseline Sampling: Collect a baseline blood sample (T=0) from each animal via tail vein or submandibular bleed.
- Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For potentiation studies, an LHRH agonist can be co-administered.[2]
- Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time-course of testosterone suppression.
- Serum Preparation: Process blood samples to separate serum and store frozen at -80°C until analysis.
- Testosterone Quantification: Measure serum testosterone concentrations using a validated LC-MS/MS assay.



 Data Analysis: Compare post-dose testosterone levels to baseline and to the vehicle control group. Calculate the percentage suppression and assess statistical significance (e.g., using ANOVA).

### **Protocol 3: Clinical Assessment of Testosterone Levels**

This protocol outlines the key design elements for a Phase I clinical trial to assess the safety and pharmacodynamic activity of a novel androgen synthesis inhibitor.

Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone in patients with CRPC.

Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).

#### Patient Population:

- Males with metastatic CRPC, with evidence of disease progression.
- Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior bilateral orchiectomy.
- Screening serum testosterone level < 50 ng/dL.[7]</li>

#### Procedure:

- Cohort Enrollment: Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500 mg twice daily).[5]
- Treatment: Administer the test compound orally at the assigned dose. Concomitant low-dose prednisone is often included to manage potential adrenal insufficiency.[5]
- Pharmacodynamic Sampling:
  - Collect blood for serum testosterone analysis at pre-dose (baseline).
  - Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8, Day 15, Day 28) and at the start of each subsequent cycle.





- Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure serum testosterone.
- Data Analysis:
  - Determine the nadir testosterone level for each patient.
  - Calculate the percentage change from baseline for each dose cohort.
  - Evaluate the consistency and durability of testosterone suppression over time.





Click to download full resolution via product page

**Caption:** Logical workflow for a Phase I clinical trial assessing testosterone.



#### Conclusion

**ODM-204** is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a significant but transient reduction in serum testosterone levels in animal models and in men with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized methodologies for researchers to assess the impact of **ODM-204** or similar novel steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of therapeutic agents. While **ODM-204**'s development was discontinued, the data and methods associated with its assessment remain valuable for the broader field of drug development in oncology.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. science.rsu.lv [science.rsu.lv]



 To cite this document: BenchChem. [Application Notes and Protocols for Assessing ODM-204 Impact on Testosterone Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150134#assessing-odm-204-impact-ontestosterone-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com